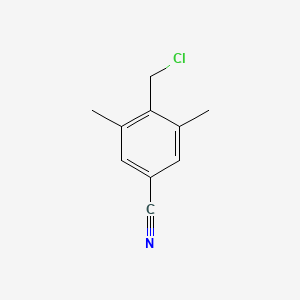

4-(Chloromethyl)-3,5-dimethylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-3,5-dimethylbenzonitrile is an organic compound characterized by a benzene ring substituted with a chloromethyl group and two methyl groups at the 3 and 5 positions, along with a nitrile group

Mécanisme D'action

Target of Action

It’s known that chloromethyl compounds often participate in reactions at the benzylic position . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Mode of Action

4-(Chloromethyl)-3,5-dimethylbenzonitrile likely undergoes nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that donates an electron pair to form a covalent bond, interacts with the chloromethyl group. This interaction results in the replacement of the chlorine atom with the nucleophile .

Biochemical Pathways

Chloromethyl compounds are often used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially alter the structure of target molecules, leading to changes in their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other substances could influence the compound’s stability and reactivity. It’s also worth noting that the compound may affect the acidity (pH) of water, which may have hazardous effects on aquatic organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3,5-dimethylbenzonitrile typically involves the chloromethylation of 3,5-dimethylbenzonitrile. One common method includes the reaction of 3,5-dimethylbenzonitrile with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are utilized.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Applications De Recherche Scientifique

4-(Chloromethyl)-3,5-dimethylbenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of hypercrosslinked polymers, which have applications in gas storage, water treatment, and catalysis.

Biological Studies: It is employed in the development of bioactive molecules and as a building block in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Chloromethyl)benzonitrile

- 3,5-Dimethylbenzonitrile

- 4-(Bromomethyl)-3,5-dimethylbenzonitrile

Uniqueness

4-(Chloromethyl)-3,5-dimethylbenzonitrile is unique due to the presence of both chloromethyl and nitrile groups on a dimethyl-substituted benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis and material science .

Activité Biologique

4-(Chloromethyl)-3,5-dimethylbenzonitrile (CAS No. 2138155-71-0) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10ClN

- SMILES Notation : CC1=CC(=CC(=C1CCl)C)C#N

- InChI : InChI=1S/C10H10ClN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Research indicates that this compound could inhibit the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further anticancer drug development.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in both microbial and cancerous cells.

- Receptor Modulation : The compound might act as a modulator of certain receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The findings demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours, with observed morphological changes indicative of apoptosis.

Case Study 2: Antimicrobial Efficacy

Research conducted by the American Society for Microbiology evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

4-(chloromethyl)-3,5-dimethylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMBTBOBNPLDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCl)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.